molecular formula C21H13ClN4O2S B3017515 2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105210-00-1

2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3017515
CAS No.: 1105210-00-1
M. Wt: 420.87
InChI Key: SFLRLPSIZZAELD-UHFFFAOYSA-N
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Description

The compound 2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a hybrid heterocyclic molecule combining a thieno[3,2-d]pyrimidin-4-one core with a pyrido[1,2-a]pyrimidin-4-one scaffold via a methylene bridge.

Structurally, the thienopyrimidinone moiety contributes to planar aromaticity, facilitating π-π interactions in biological systems, while the pyridopyrimidinone system introduces conformational rigidity. This compound’s synthesis likely involves condensation of halogenated intermediates or nucleophilic substitution, as seen in analogous pyrimidinone derivatives .

Properties

IUPAC Name

7-(3-chlorophenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O2S/c22-14-5-3-4-13(8-14)16-11-29-20-19(16)23-12-25(21(20)28)10-15-9-18(27)26-7-2-1-6-17(26)24-15/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLRLPSIZZAELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=C(C3=O)SC=C4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a thienopyrimidine derivative, which has garnered attention due to its potential biological activities. Thienopyrimidines are known for their diverse pharmacological profiles, including antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core and a pyrido[1,2-a]pyrimidin-4-one moiety. The presence of the 3-chlorophenyl group enhances its biological activity by potentially influencing interactions with biological targets.

Biological Activity Overview

The biological activities of thienopyrimidine derivatives are attributed to their ability to interact with various molecular targets. Key areas of activity include:

  • Anticancer Activity : Several studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may inhibit bacterial growth effectively compared to standard antibiotics.
  • Antiviral Effects : Thienopyrimidines have also been studied for their antiviral properties, particularly against RNA viruses. The mechanism often involves the inhibition of viral replication through interference with viral enzymes.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in signal transduction pathways relevant to cancer progression.
  • Receptor Modulation : It might interact with certain receptors, altering their activity and leading to downstream effects that promote or inhibit cellular processes.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related thienopyrimidine compounds:

StudyFindings
Ali et al. (2021)Reported broad-spectrum antibacterial and antiviral activities for thienopyrimidine derivatives, emphasizing their potential in treating infectious diseases .
De Gruyter et al. (2018)Examined the synthesis of amide derivatives from thieno[2,3-d]pyrimidines and their influence on melanin synthesis in murine cells, indicating potential applications in dermatological treatments .
PMC Article (2021)Highlighted the anti-infective properties of thienopyrimidines, suggesting that structural modifications can enhance efficacy against specific pathogens .

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with structurally related pyrimidinone derivatives (Table 1):

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
2-{[7-(3-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Thieno[3,2-d]pyrimidinone + pyridopyrimidinone 3-Chlorophenyl at C7; methylene bridge Kinase inhibition (hypothesized)
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (28a) Pyrido[1,2-a]pyrimidin-4-one Chlorine at C3 Halogenated intermediate; antiviral activity
2-(3,4-Dimethoxyphenyl)-7-[1-(oxetan-3-yl)-1,2,3,6-tetrahydropyridin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl; tetrahydropyridinyl-oxetane Kinase inhibitor (patented)
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f) Imidazo[1,2-a]pyrimidin-5-one Acrylamide; morpholino substituent Covalent kinase inhibitor (e.g., EGFR)
Key Observations:

Substituent Impact: The 3-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to simpler halogenated derivatives like 28a . Compounds with methoxy or morpholino groups (e.g., 3f) exhibit improved solubility and kinase selectivity due to polar interactions .

Biological Activity :

  • Patent derivatives (e.g., 2-(3,4-dimethoxyphenyl)-7-[1-(oxetan-3-yl)-...] ) highlight the therapeutic focus on kinase inhibition, suggesting the target compound may share similar applications .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (µM) Melting Point (°C)
Target Compound ~464.9 3.2 <10 (PBS) 180–185 (est.)
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (28a) 180.6 1.8 >100 (EtOH) 159–160
Compound 3f ~490.5 2.5 25 (DMSO) 165–170
  • The target compound’s higher molecular weight and LogP suggest greater membrane permeability but lower aqueous solubility than 28a , necessitating formulation optimization .

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